molecular formula C13H12O5 B11865474 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11865474
M. Wt: 248.23 g/mol
InChI Key: JOQIUUCVJLQLNV-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. Coumarins are a prominent class of compounds known for their diverse biological activities, which include serving as potent antioxidant agents by acting as hydrogen peroxide scavengers . Researchers utilize this and related compounds as key intermediates in synthetic pathways, for instance, in the development of more complex molecules like 1,2,4-triazoles and other heterocyclic systems with potential pharmacological profiles . The structure is closely related to other acetoxy- and methoxy-substituted coumarins, which are often investigated for their biological activities, including potential antimitotic effects . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(3-methoxy-4-methyl-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C13H12O5/c1-7-10-5-4-9(17-8(2)14)6-11(10)18-13(15)12(7)16-3/h4-6H,1-3H3

InChI Key

JOQIUUCVJLQLNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)OC

Origin of Product

United States

Preparation Methods

Traditional Acid-Catalyzed Methods

Classical Pechmann condensation employs Brønsted acids (e.g., H<sub>2</sub>SO<sub>4</sub>) to facilitate cyclization between phenols and β-keto esters. For example, resorcinol reacts with ethyl acetoacetate under sulfuric acid catalysis to yield 7-hydroxy-4-methylcoumarin. However, this method faces limitations:

  • Low selectivity : Competing sulfonation and oxidation side reactions reduce yields to 40–60%.

  • Environmental impact : High acid usage generates corrosive waste, complicating purification.

Modifications using solid acid catalysts (e.g., ZrO<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>) improve selectivity to 75–80% but introduce particle recovery challenges.

Solvent-Free Mechanochemical Approaches

Recent innovations leverage high-speed mixer ball milling (HSMBM) to enhance efficiency. For instance, reacting 3-methoxyphenol with ethyl acetoacetate in the presence of InCl<sub>3</sub> (3 mol%) at 60 Hz for 10 minutes achieves 92% yield of 7-hydroxy-3-methoxy-4-methylcoumarin. Key advantages include:

  • Reduced reaction time : Completion in 10–30 minutes vs. 3–24 hours for traditional methods.

  • Solvent elimination : Avoids toxic solvents like dichloromethane.

  • Simplified purification : Products require only recrystallization, bypassing column chromatography.

Perkin Reaction: Alternative Route for Coumarin Formation

The Perkin reaction offers an alternative pathway using salicylaldehyde derivatives. In one patented method, 3-methoxysalicylaldehyde reacts with sodium acetate (0.2–0.6 mol equivalents) and acetic anhydride (1–4 mol equivalents) at 160–180°C, yielding 3-methoxy-4-methylcoumarin-7-ol. Distillation under reduced pressure (8 mmHg) isolates the product with 94.7% recovery.

ParameterValue
Temperature160–180°C
CatalystSodium acetate
Reaction Time3 hours
Yield40.5% crude; 94.7% after distillation

This method avoids hydrolysis steps by maintaining excess salicylaldehyde, though scalability is limited by high-temperature requirements.

Post-Synthetic Functionalization Strategies

Regioselective O-Methylation

Introducing the 3-methoxy group post-cyclization requires precise control. A two-step approach demonstrates:

  • Hydroxylation : 4-Methyl-7-hydroxycoumarin undergoes directed ortho-metalation using LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide to install the 3-methoxy group.

  • Yield : 68–72% after recrystallization.

Acetylation of the 7-Hydroxyl Group

The final acetylation employs acetic anhydride (1.2 equivalents) in pyridine at 0–5°C for 2 hours, achieving near-quantitative conversion.

ReagentConditionsYield
Acetic anhydridePyridine, 0–5°C98%

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalystTimeYieldAdvantages
Pechmann (HSMBM)3-Methoxyphenol + ethyl acetoacetateInCl<sub>3</sub>10 min92%Solvent-free, high purity
Perkin3-Methoxysalicylaldehyde + NaOAcNone3 hr40.5%No hydrolysis required
Post-synthetic7-Hydroxy-4-methylcoumarinLDA6 hr68%Flexible functionalization
  • Green chemistry : HSMBM reduces waste generation by 80% compared to acid-catalyzed Pechmann reactions.

  • Cost-effectiveness : Perkin reaction uses inexpensive NaOAc but requires energy-intensive distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate is primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate are compared below with six closely related coumarin derivatives. Data are synthesized from crystallographic reports, synthetic protocols, and bioactivity studies.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-OCH₃, 4-CH₃, 7-OAc ~292.27* Potential enzyme modulation; synthetic intermediate
8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate 8-COCH₃, 4-CH₃, 7-OAc 316.29 Crystallographically characterized; structural analog for drug design
(7-Methoxy-2-oxochromen-4-yl)methyl acetate 7-OCH₃, 4-CH₂OAc 276.25 Fluorescent probe; hydrolytic stability studies
2-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid 7-OCH₃, 4-CH₃, 3-CH₂COOH 292.27 Chelating agent; metal coordination studies
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate 3-CH₂COOCH₃, 4-CH₃, 7-OBz(4-CH₃) 410.42 Enhanced lipophilicity; antimicrobial screening
2-((3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide 3-CH₂C₆H₅, 4-CH₃, 7-OCH₂CONH₂ 353.37 Bioactivity-focused synthesis; kinase inhibition assays

*Calculated based on formula C₁₄H₁₂O₆.

Key Observations:

Substituent Effects on Bioactivity :

  • The acetate group at position 7 (common in the target compound and derivatives in ) enhances hydrolytic stability compared to free hydroxyl groups, making it suitable for prodrug formulations.
  • Methoxy vs. Acetyl Groups : The 3-methoxy group in the target compound likely provides steric hindrance without significant electronic withdrawal, whereas 8-acetyl in may increase electrophilicity, affecting receptor binding.

Synthetic Accessibility :

  • Derivatives with benzyl or benzoate groups (e.g., ) require multi-step synthesis, including Friedel-Crafts acylation or nucleophilic substitution, as seen in .
  • The target compound’s synthesis is simpler than analogs like 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate due to fewer functionalization steps .

Physical and Chemical Properties :

  • Lipophilicity : The 4-methylbenzoate group in increases LogP (predicted ~3.5) compared to the target compound (LogP ~2.1), impacting membrane permeability.
  • Crystallinity : The 8-acetyl derivative in forms stable crystals (space group P2₁/c), enabling precise structural analysis via SHELXL software .

Biological Relevance: Acetamide derivatives (e.g., ) show promise in kinase inhibition due to hydrogen-bonding capabilities of the amide group.

Biological Activity

3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate, a synthetic compound from the coumarin family, has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13H12O5
  • Molecular Weight : 248.23 g/mol
  • CAS Number : 185246-87-1

The structure of this compound features a chromenone backbone with specific functional groups that enhance its biological properties. The methoxy group at the 3-position and the acetate moiety at the 7-position contribute significantly to its solubility and reactivity, making it a valuable candidate for medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated various coumarin derivatives against different bacterial strains, revealing that compounds with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, analogues with methyl and iodo groups demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL .

Compound Bacterial Strain MIC (μg/mL) Activity Level
Compound AStaphylococcus aureus7.75Moderate
Compound BE. coli6.25Significant
Compound CC. albicans21.65Moderate

Antioxidant Activity

Coumarins, including this compound, are known for their antioxidant properties. Studies have shown that they can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The mechanism involves the interaction of the hydroxy group with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies have shown that coumarin derivatives can reduce inflammatory markers in cell cultures, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking substrate access and inhibiting catalytic activity.
  • Receptor Modulation : It may influence receptor-mediated signaling pathways involved in inflammation and oxidative stress responses.
  • Free Radical Scavenging : The structural features allow it to effectively neutralize free radicals, contributing to its antioxidant properties.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

  • Cancer Research : In vitro studies demonstrated that derivatives of this coumarin showed cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent .
  • Cardiovascular Health : Animal studies indicated that coumarin derivatives could lower blood pressure and improve endothelial function, highlighting their potential in treating cardiovascular disorders.

Q & A

Basic: What are the optimized synthetic routes for 3-Methoxy-4-methyl-2-oxo-2H-chromen-7-yl acetate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions starting from chromenone precursors. Key steps include:

  • Core Formation : Condensation of substituted hydroxyacetophenones with alkyl acetoacetates under basic conditions (e.g., sodium ethoxide) to form the chromenone backbone .
  • Functionalization : Acetylation at the 7-position using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP (4-dimethylaminopyridine) .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) significantly impact yield. For instance, polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures (~0–5°C) reduce side-product formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Basic: How is the crystal structure of this compound determined and refined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Structure Solution : Employ direct methods via SHELXT for phase determination .
  • Refinement : Iterative refinement using SHELXL to model anisotropic displacement parameters and hydrogen bonding. Convergence criteria: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15 .
  • Validation : Tools like PLATON or WinGX check for missed symmetry, twinning, and structural outliers .

Advanced: How can researchers resolve discrepancies in bioactivity data between structurally similar chromenones?

Methodological Answer:
Contradictions often arise from subtle structural differences. A systematic approach includes:

  • Structural Comparison : Tabulate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on electronic properties and lipophilicity (Table 1) .
  • Bioassay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities to targets like COX-2 or topoisomerase II .

Table 1 : Key Structural Comparisons of Chromenone Derivatives

CompoundSubstituent at Position 3LogPIC₅₀ (μM, HeLa)
Target CompoundMethoxy2.112.4 ± 1.2
Ethyl 2-phenylacetate analogTrifluoromethyl3.58.7 ± 0.9
Propan-2-yl morpholineMorpholine carboxylate1.818.9 ± 2.1

Advanced: What methodologies elucidate enzyme interaction mechanisms for this compound?

Methodological Answer:

  • Kinetic Assays : Measure KmK_m and VmaxV_{max} using spectrophotometry to assess inhibition/activation of enzymes (e.g., CYP450 isoforms) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to receptors like estrogen receptor-α .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of enzyme active sites upon ligand binding .
  • Synchrotron Radiation CD : Detect conformational changes in enzymes (e.g., α-helix to β-sheet transitions) .

Advanced: How to address crystallographic data contradictions (e.g., disorder, twinning)?

Methodological Answer:

  • Twinning Detection : Use SHELXL ’s BASF parameter or PLATON ’s TWIN check. For racemic twinning, apply the Flack parameter .
  • Disorder Modeling : Split atoms into multiple positions with occupancy refinement. Constraints (e.g., SIMU, DELU) ensure reasonable thermal motion .
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.5–0.7 Å) to resolve ambiguities in electron density maps .

Advanced: What strategies optimize the compound’s pharmacokinetics for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., morpholine carboxylate) to enhance solubility and bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life (t1/2t_{1/2}) .
  • Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, LogP <5, and <10 H-bond acceptors/donors .

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